molecular formula C14H12O3 B1598722 2-(4-Methoxycarbonylphenyl)phenol CAS No. 40501-40-4

2-(4-Methoxycarbonylphenyl)phenol

Cat. No. B1598722
CAS RN: 40501-40-4
M. Wt: 228.24 g/mol
InChI Key: LFCLBBQKXWPXCX-UHFFFAOYSA-N
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Patent
US06528525B1

Procedure details

In a similar manner to that described in Example 2, a reaction was carried out using methyl 2′-hydroxybiphenyl-4-carboxylate (498 mg) and aqueous sodium hydroxide (1N, 4.81 ml) and the reaction mixture was treated to afford the title compound (434 mg) as colorless crystals.
Quantity
498 mg
Type
reactant
Reaction Step One
Quantity
4.81 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][C:11]([C:14]([O:16]C)=[O:15])=[CH:10][CH:9]=1.[OH-].[Na+]>>[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][C:11]([C:14]([OH:16])=[O:15])=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
498 mg
Type
reactant
Smiles
OC1=C(C=CC=C1)C1=CC=C(C=C1)C(=O)OC
Step Two
Name
Quantity
4.81 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was treated

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 434 mg
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.